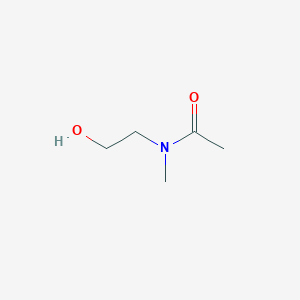

N-(2-hydroxyethyl)-N-methylacetamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(8)6(2)3-4-7/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSKGKGKPGOOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50440952 | |

| Record name | N-(2-hydroxyethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15567-95-0 | |

| Record name | N-(2-hydroxyethyl)-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50440952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Hydroxyethyl)-N-methylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-(2-hydroxyethyl)-N-methylacetamide CAS 15567-95-0 properties

An In-depth Technical Guide to N-(2-hydroxyethyl)-N-methylacetamide (CAS 15567-95-0): Properties, Synthesis, and Applications

Introduction

This compound, identified by CAS Registry Number 15567-95-0, is a functionalized amide with a unique combination of a tertiary amide and a primary alcohol.[1][2] This bifunctional nature makes it a subject of interest as both a specialized solvent and a versatile synthetic building block in various chemical and pharmaceutical research settings.[3][4][5] Its structure, incorporating both a hydrogen bond donor (hydroxyl group) and acceptor (amide carbonyl), imparts distinct physicochemical properties that are valuable in formulation science and organic synthesis.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the available scientific data on this compound, presenting its physicochemical properties, detailing a robust synthetic protocol with mechanistic insights, outlining methods for its analytical characterization, discussing its current applications, and providing essential safety and handling information. The content is structured to provide not just data, but also the scientific context and causality behind experimental methodologies, empowering researchers to effectively utilize this compound in their work.

Chapter 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of its application in research and development. This compound is an organic molecule with the empirical formula C₅H₁₁NO₂.[3]

dot graph { layout=neato; node [shape=none, fontname="Arial"]; edge [fontname="Arial"];

// Define nodes for atoms with positions C1 [label="C", pos="0,0!"]; O1 [label="O", pos="0,1!"]; N1 [label="N", pos="1.4,0!"]; C2 [label="C", pos="2.1,-0.8!"]; // N-methyl C3 [label="C", pos="2.1,0.8!"]; // N-CH2 C4 [label="C", pos="3.5,0.8!"]; // CH2-OH O2 [label="O", pos="4.2,1.6!"]; // OH H1 [label="H", pos="4.9,1.6!"]; // H of OH C5 [label="C", pos="-1.4,-0.5!"]; // Acetyl-CH3

// Draw bonds C1 -- O1 [style=double, len=1.0]; C1 -- N1; C1 -- C5; N1 -- C2; N1 -- C3; C3 -- C4; C4 -- O2; O2 -- H1;

// Add implicit hydrogens for clarity (optional, as labels) H_C5_1 [label="H₃", pos="-1.8,-0.1!"]; H_C2_1 [label="H₃", pos="1.7,-1.2!"]; H_C3_1 [label="H₂", pos="1.7,1.2!"]; H_C4_1 [label="H₂", pos="3.9,0.4!"]; } Caption: 2D Structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 15567-95-0 | [1][2][3] |

| Molecular Formula | C₅H₁₁NO₂ | [4][6] |

| Molecular Weight | 117.15 g/mol | [1][2][3] |

| IUPAC Name | This compound | [1][7] |

| Canonical SMILES | CC(=O)N(C)CCO | [1][6][7] |

| InChI Key | OBSKGKGKPGOOTB-UHFFFAOYSA-N |[1][6][7] |

The physicochemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, from synthesis to formulation. While some sources describe the compound as a solid, its reported boiling point of 161 °C without a corresponding melting point suggests it is likely a high-boiling liquid or a low-melting solid at standard temperature and pressure.[3][6]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Density | 1.078 g/cm³ | [6] |

| Boiling Point | 161 °C (at 760 mmHg) | [6] |

| Melting Point | Not Available | [6] |

| Polar Surface Area (PSA) | 40.54 Ų | [1][6] |

| XLogP3 (Predicted) | -1.0 |[8] |

Chapter 2: Synthesis and Reactivity

Recommended Synthetic Protocol: N-Acetylation of 2-(Methylamino)ethanol

The most direct and efficient synthesis of this compound involves the N-acetylation of 2-(methylamino)ethanol using acetic anhydride.[6] This method is favored due to the high reactivity of the anhydride, the commercial availability of the starting materials, and a generally straightforward reaction profile that often leads to high yields.

Causality and Mechanistic Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The secondary amine of 2-(methylamino)ethanol is a more potent nucleophile than the primary hydroxyl group. This selectivity is due to the higher basicity and softer nucleophilic character of nitrogen compared to oxygen, allowing it to preferentially attack one of the electrophilic carbonyl carbons of acetic anhydride. The hydroxyl group remains largely unreacted under controlled conditions, especially if the temperature is kept moderate and the reaction time is optimized. The reaction forms a tetrahedral intermediate which then collapses, eliminating a stable acetate leaving group to yield the final tertiary amide product.

dot graph SynthesisWorkflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", style="filled, rounded"]; edge [fontname="Arial"];

} Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol:

-

1. Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-(methylamino)ethanol (1.0 eq) in a suitable aprotic solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

2. Acetylation: Add acetic anhydride (1.05 eq) dropwise to the stirred solution via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5-10 °C.

-

3. Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

4. Work-up and Isolation: Upon completion, cool the mixture again to 0 °C and slowly quench the excess acetic anhydride by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer two more times with the organic solvent.

-

5. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation, leveraging its high boiling point, to yield pure this compound.[6]

-

6. Validation: The identity and purity of the final compound must be confirmed by spectroscopic analysis (see Chapter 3).

Reactivity Profile

The key to the utility of this compound as a synthetic intermediate is the reactivity of its primary hydroxyl group. The tertiary amide is generally stable and unreactive under many conditions. The hydroxyl group, however, can be readily functionalized. For instance, it can be deprotonated by a strong base like sodium hydride (NaH) to form a potent alkoxide nucleophile. This alkoxide can then participate in Williamson ether synthesis or other nucleophilic substitution reactions, as demonstrated in a patent where it was reacted with 2-chloro-5-nitropyridine to synthesize a more complex intermediate.[9]

Chapter 3: Analytical Characterization

Confirming the structural integrity and purity of a synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic methods is employed for the unambiguous characterization of this compound. While public spectral databases for this specific compound are limited, its structure allows for reliable prediction of its spectral features.[1]

dot graph AnalyticalWorkflow { rankdir=TB; node [shape=box, style="filled,rounded", fontname="Arial"]; edge [fontname="Arial"];

} Caption: General workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Key predicted signals include:

-

A singlet around δ 2.0-2.1 ppm for the three protons of the acetyl methyl group (CH₃-C=O).

-

A singlet around δ 2.9-3.1 ppm for the three protons of the N-methyl group (N-CH₃).

-

Two triplets, each integrating to two protons, for the ethylene bridge: one around δ 3.4-3.6 ppm (N-CH₂) and another downfield around δ 3.7-3.9 ppm (CH₂-OH).

-

A broad singlet for the hydroxyl proton (-OH), whose chemical shift is variable and depends on concentration and solvent.

-

-

¹³C NMR: The carbon NMR spectrum should display five distinct signals:[1]

-

A signal for the acetyl methyl carbon (~21 ppm).

-

A signal for the N-methyl carbon (~36 ppm).

-

Two signals for the ethylene bridge carbons (N-CH₂ and CH₂-OH), expected in the range of 50-65 ppm.

-

A downfield signal for the amide carbonyl carbon (~172 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups present.[1]

-

A strong, sharp absorption band between 1620-1680 cm⁻¹ corresponding to the C=O stretching of the tertiary amide.

-

A broad and prominent absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the alcohol group.

-

Several bands in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methyl and methylene groups.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value of 117.

-

Fragmentation: Common fragmentation pathways would include the loss of a water molecule (M-18), loss of an acetyl group (M-43), and cleavage of the C-C bond in the ethylene bridge.

Chapter 4: Applications and Research Interest

The applications of this compound stem from its dual functionality and physical properties.

-

Specialty Solvent: It is recognized for its use as a solvent in various industrial applications. Its efficacy in dissolving a wide range of substances makes it valuable in the production of coatings, paints, and adhesives.[4] Its high boiling point and polar nature contribute to its utility in these formulations.

-

Synthetic Building Block: In the context of drug discovery and medicinal chemistry, its primary role is that of a versatile intermediate or building block.[3][5] The presence of a reactive hydroxyl group on a stable amide scaffold allows for its incorporation into larger, more complex molecules. As exemplified in patent literature, it serves as a precursor in the synthesis of novel heterocyclic compounds with potential biological activity.[9] Its commercial availability from suppliers focused on research chemicals further highlights its role in early-stage discovery projects.[3][10][11]

Chapter 5: Safety and Handling

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as a hazardous substance that requires careful handling.[1][12]

Table 3: GHS Hazard and Precautionary Information | Classification | Code | Description | Source(s) | | :--- | :--- | :--- | :--- | | Hazard Class | Skin Irrit. 2 | H315 | Causes skin irritation |[1][12] | | | Eye Irrit. 2A | H319 | Causes serious eye irritation |[1][12] | | | STOT SE 3 | H335 | May cause respiratory irritation |[1] | | Signal Word | Warning | | |[1][12] | | Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |[1] | | Statements | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |[1][13][14] | | | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. |[13][14] | | | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

Safe Handling Protocol:

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[12][13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield to prevent skin and eye contact.[12][14]

-

Dispensing: Handle as an irritant. Avoid generating mists or aerosols.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5] Recommended storage is at room temperature.[5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases, with which it may react exothermically.[12]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal. Ensure the area is well-ventilated.[13]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[12][13]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[12][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is a valuable chemical compound characterized by its bifunctional nature. Its well-defined physicochemical properties, coupled with a straightforward and high-yielding synthesis, make it an accessible and useful tool for chemists. While its application as a specialty solvent is established, its greater potential may lie in its role as a versatile building block for the synthesis of complex molecules in pharmaceutical and materials science research. A thorough understanding of its reactivity, analytical profile, and safety protocols, as detailed in this guide, is essential for its effective and safe utilization in the laboratory.

References

- Chemsrc. This compound | CAS#:15567-95-0. [Link]

- PubChem. This compound | C5H11NO2 | CID 10510843. [Link]

- MySkinRecipes. This compound. [Link]

- NIST WebBook. Acetamide, N-(2-hydroxyethyl)-. [Link]

- Chemsrc. N-Methyl-N-vinylacetamide | CAS#:3195-78-6. [Link]

- Spectral Database for Organic Compounds, SDBS. N-{2-[(2-hydroxyethyl)

- PubChem. 2-Hydroxy-N-methylacetamide | C3H7NO2 | CID 223579. [Link]

- NIST WebBook. N-(2-Hydroxyethyl)lactamide. [Link]

- Chem-Space. This compound. [Link]

- PubChem. N-Methylacetamide | C3H7NO | CID 6582. [Link]

- PubChemLite. This compound (C5H11NO2). [Link]

- NICNAS. Acetamide, N-methyl-: Human health tier II assessment. [Link]

- NIST WebBook. N-Hydroxymethyl-2-phenylacetamide. [Link]

- Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0255184). [Link]

- MiMeDB. 1H NMR Spectrum (1D, 300 MHz, N-methylacetamide, experimental) (MMDBc0054115). [Link]

- Haz-Map. N-Methylacetamide - Hazardous Agents. [Link]

- Google Patents. Amino-substituted isothiazoles - EP 2980088 A1.

- DV-Expert.

Sources

- 1. This compound | C5H11NO2 | CID 10510843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 15567-95-0 [chemicalbook.com]

- 3. This compound AldrichCPR 15567-95-0 [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. 15567-95-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CAS#:15567-95-0 | Chemsrc [chemsrc.com]

- 7. jk-sci.com [jk-sci.com]

- 8. PubChemLite - this compound (C5H11NO2) [pubchemlite.lcsb.uni.lu]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. This compound 97% | CAS: 15567-95-0 | AChemBlock [achemblock.com]

- 11. Sigma-Aldrich купить, цены на сайте! [dv-expert.org]

- 12. matrixscientific.com [matrixscientific.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. tcichemicals.com [tcichemicals.com]

physical and chemical properties of N-acetyl-N-methylethanolamine

An In-depth Technical Guide to N-acetyl-N-methylethanolamine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: Unveiling N-acetyl-N-methylethanolamine

N-acetyl-N-methylethanolamine, systematically named N-(2-hydroxyethyl)-N-methylacetamide, is an organic compound featuring a tertiary amide and a primary alcohol functional group.[1][2] This unique bifunctionality makes it a molecule of significant interest in various scientific domains, from synthetic chemistry to pharmaceutical sciences. Its structure—combining the stability of an N,N-disubstituted amide with the reactive potential of a hydroxyl group—positions it as a versatile intermediate and building block for the synthesis of more complex molecular architectures.[3][4] The presence of the hydroxyl group also imparts hydrophilicity, influencing its solubility and potential role in formulation science.[1]

This guide offers a comprehensive exploration of the core physical, chemical, and spectroscopic properties of N-acetyl-N-methylethanolamine. It is designed for researchers, chemists, and drug development professionals, providing not just data, but also the scientific causality behind the compound's behavior, detailed experimental protocols, and insights into its potential applications.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of a compound are foundational to its application. They dictate the conditions required for its storage, handling, and use in chemical reactions and formulations. The properties of N-acetyl-N-methylethanolamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 15567-95-0 | [1][2] |

| Molecular Formula | C₅H₁₁NO₂ | [1][2] |

| Molecular Weight | 117.15 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Color | Colorless to pale yellow | [1] |

| Solubility | Soluble in water | [1] |

| logP (Octanol/Water) | -0.91 (for N-methylethanolamine) | [5] |

| Density | 0.935 g/cm³ at 25 °C (for N-methylethanolamine) | [5] |

| Boiling Point | 159 °C (for N-methylethanolamine) | [5][6] |

| Melting Point | -5 °C (for N-methylethanolamine) | [5] |

The high water solubility is a direct consequence of the polar hydroxyl (-OH) and amide groups, which can readily form hydrogen bonds with water molecules.[1] This characteristic is particularly valuable in pharmaceutical formulations where aqueous compatibility is often required. The negative logP value of the parent amine suggests that N-acetyl-N-methylethanolamine is predominantly hydrophilic, a key factor in predicting its behavior in biological systems and separation processes.[5]

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. While specific spectra for N-acetyl-N-methylethanolamine are not publicly cataloged, its structure allows for a robust prediction of its spectral features based on established principles of NMR, IR, and Mass Spectrometry.[7][8][9]

Caption: Molecular structure of N-acetyl-N-methylethanolamine with proton labels.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show five distinct signals corresponding to the chemically non-equivalent protons labeled a-e in the diagram:

-

δ ~ 2.1 ppm (singlet, 3H, a): Protons of the acetyl methyl group (CH₃-C=O). The singlet multiplicity is due to the absence of adjacent protons.

-

δ ~ 2.9-3.1 ppm (singlet, 3H, b): Protons of the N-methyl group (N-CH₃). Due to rotational hindrance around the C-N amide bond, this signal may appear as two distinct singlets at lower temperatures.

-

δ ~ 3.5 ppm (triplet, 2H, c): Methylene protons adjacent to the nitrogen atom (N-CH₂). This signal would be split into a triplet by the neighboring methylene protons (d).

-

δ ~ 3.7 ppm (triplet, 2H, d): Methylene protons adjacent to the hydroxyl group (CH₂-OH). This signal would be split into a triplet by the neighboring methylene protons (c).

-

Variable ppm (broad singlet, 1H, e): The hydroxyl proton (-OH). Its chemical shift is concentration and solvent-dependent, and the signal is often broad.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should display five signals, one for each unique carbon atom:

-

δ ~ 21 ppm: Acetyl methyl carbon (CH₃-C=O).

-

δ ~ 35-38 ppm: N-methyl carbon (N-CH₃).

-

δ ~ 50 ppm: Methylene carbon adjacent to the nitrogen (N-CH₂).

-

δ ~ 60 ppm: Methylene carbon adjacent to the hydroxyl group (CH₂-OH).

-

δ ~ 171 ppm: Amide carbonyl carbon (C=O).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence for the key functional groups:[8]

-

3500-3200 cm⁻¹ (broad): A strong, broad absorption band characteristic of the O-H stretching vibration of the alcohol group.

-

2960-2850 cm⁻¹ (medium): C-H stretching vibrations from the methyl and methylene groups.

-

1650-1600 cm⁻¹ (strong): A very strong absorption band from the C=O stretching vibration of the tertiary amide. This is a hallmark peak for identifying the compound.

-

1400-1000 cm⁻¹: C-N and C-O stretching vibrations.

Mass Spectrometry (MS) (Predicted)

In mass spectrometry, N-acetyl-N-methylethanolamine would be expected to show:

-

Molecular Ion (M⁺): A peak at m/z = 117, corresponding to the molecular weight of the compound.

-

Key Fragments: Fragmentation is a powerful tool for structural confirmation.[7][10] Common fragmentation patterns would likely involve the loss of small, stable groups:

-

m/z = 102: Loss of a methyl group (•CH₃, 15 Da).

-

m/z = 86: Loss of the hydroxymethyl group (•CH₂OH, 31 Da).

-

m/z = 74: Cleavage of the acetyl group, leaving [CH₃N(H)CH₂CH₂OH]⁺.

-

m/z = 43: A prominent peak corresponding to the acetyl cation [CH₃CO]⁺.

-

Synthesis and Reactivity

Understanding the synthesis of N-acetyl-N-methylethanolamine is crucial for its practical application and further chemical modification. Its reactivity is governed by the interplay between the stable amide and the versatile alcohol.

Synthetic Pathway and Experimental Protocol

A plausible and efficient method for synthesizing N-acetyl-N-methylethanolamine is through the N-acetylation of N-methylethanolamine. This approach is analogous to established methods for acetylating primary and secondary amines.[11]

Caption: Workflow for the synthesis of N-acetyl-N-methylethanolamine.

Protocol: N-acetylation of N-methylethanolamine

-

Expertise & Causality: This protocol uses acetic anhydride as the acetylating agent, which is highly effective and forms acetic acid as a byproduct, easily removed during workup. The reaction is initiated at 0°C to control the initial exothermic reaction before allowing it to proceed to room temperature for completion. Dichloromethane (DCM) is chosen as the solvent for its inertness and ease of removal.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-methylethanolamine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution. The slight excess of acetic anhydride ensures the complete consumption of the starting amine.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring (Trustworthiness): The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC). A new spot with a different Rf value corresponding to the more polar product should appear, while the starting amine spot diminishes. This provides a self-validating checkpoint for reaction completion.

-

Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acetic acid byproduct. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetyl-N-methylethanolamine.

Chemical Reactivity

The compound's reactivity is centered on its hydroxyl group.

-

Esterification: The primary alcohol can be readily esterified with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form ester-amide compounds, which are valuable in material science and as potential prodrugs.

-

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, providing a pathway to synthesize N-acetyl-N-methyl-glycine or related derivatives.

-

Amide Hydrolysis: While the tertiary amide is generally stable, it can be hydrolyzed back to N-methylethanolamine and acetic acid under strong acidic or basic conditions at elevated temperatures.

Applications in Research and Drug Development

The structural motifs within N-acetyl-N-methylethanolamine are relevant to pharmaceutical and biochemical research. Alkanolamines and their derivatives are widely used as intermediates in drug synthesis and as components in final drug formulations.[3][4][12][13]

Caption: Potential roles of N-acetyl-N-methylethanolamine in the drug development pipeline.

-

Pharmaceutical Intermediate: As a bifunctional molecule, it serves as an excellent starting point for synthesizing more complex drug candidates.[14] Its parent amine, N-methylethanolamine, is a known intermediate in the synthesis of various pharmaceuticals.[4][12] By analogy, the acetylated form provides a protected amine while leaving the hydroxyl group available for further reactions, a common strategy in multi-step synthesis.

-

N-Acylethanolamine Research: N-acylethanolamines are an important class of endogenous lipid signaling molecules, with members like palmitoylethanolamide (PEA) showing analgesic and anti-inflammatory properties.[15] The hydrolysis of these signaling molecules is a key therapeutic target. While N-acetyl-N-methylethanolamine itself is not a known bioactive lipid, its structure makes it a relevant tool compound for researchers studying the enzymes involved in this pathway, such as N-acylethanolamine acid amidase (NAAA).[15]

-

Formulation Science: Due to its hydrophilicity and potential surfactant properties (common for ethanolamides), it could be investigated as an excipient, solubilizer, or stabilizer in drug formulations.[12][16]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical. The information below is synthesized from safety data sheets of structurally similar compounds.[5][17][18]

-

Hazards: May cause skin and serious eye irritation.[17][18] May cause respiratory irritation. Harmful if swallowed or in contact with skin.[5][19]

-

Handling (Prevention):

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[17][18]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[17][18]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[17][18]

-

-

Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[17][18]

Conclusion

N-acetyl-N-methylethanolamine is a functionally rich molecule whose value lies in its versatility. Its well-defined physicochemical properties, predictable spectroscopic signature, and straightforward synthesis make it an attractive compound for chemists. For drug development professionals, it represents a valuable building block for creating novel APIs and a potential tool for exploring biochemical pathways. This guide provides the foundational knowledge necessary for its confident and effective use in a research and development setting, bridging the gap between raw data and practical, field-proven application.

References

- PubChem. This compound | C5H11NO2 | CID 10510843. [Link]

- PubChem. Acetylethanolamine | C4H9NO2 | CID 8880. [Link]

- Wikipedia. N-Methylethanolamine. [Link]

- BuyersGuideChem. N-Methylethanolamine | 109-83-1. [Link]

- Chemcasts. Thermophysical Properties of n-methylethanolamine. [Link]

- Cheméo. Chemical Properties of Acetamide, N-(2-hydroxyethyl)- (CAS 142-26-7). [Link]

- Univar Solutions. N-Methylethanolamine, Technical Grade, Liquid, 407 lb Drum. [Link]

- ChemSynthesis. N-(2-hydroxyethyl)acetamide - 142-26-7. [Link]

- ChemRxiv.

- Dow Inc. N-Methylethanolamine (NMEA). [Link]

- Google Patents.

- Inchem.org. ICSC 1336 - N-METHYLETHANOLAMINE. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of N-Methylethanolamine in Pharmaceutical Synthesis. [Link]

- PubMed Central. Advances in the discovery of N-acylethanolamine acid amidase inhibitors. [Link]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Applications of N-Methylethanolamine in Industrial Processes. [Link]

- Universal Class. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

- YouTube. Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. [Link]

- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

Sources

- 1. CAS 15567-95-0: Acetamide, N-(2-hydroxyethyl)-N-methyl- [cymitquimica.com]

- 2. This compound | C5H11NO2 | CID 10510843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. N-Methylethanolamine | 109-83-1 - BuyersGuideChem [buyersguidechem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 9. leah4sci.com [leah4sci.com]

- 10. youtube.com [youtube.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. N-Methylethanolamine - Wikipedia [en.wikipedia.org]

- 13. dow.com [dow.com]

- 14. benchchem.com [benchchem.com]

- 15. Advances in the discovery of N-acylethanolamine acid amidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemimpex.com [chemimpex.com]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

N-(2-hydroxyethyl)-N-methylacetamide molecular structure and weight

An In-Depth Technical Guide to N-(2-hydroxyethyl)-N-methylacetamide

Authored by a Senior Application Scientist

This whitepaper provides a comprehensive technical overview of this compound, a functionalized amide of interest in synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this guide delves into the molecule's fundamental properties, structural characteristics, a plausible synthetic pathway, and essential safety protocols. By integrating established data with practical insights, this document serves as a foundational resource for the application and study of this compound.

Core Molecular Identity and Physicochemical Properties

This compound (CAS No. 15567-95-0) is a chemical compound that incorporates a tertiary amide functional group with a primary alcohol. This bifunctional nature makes it a potentially versatile building block in organic synthesis.

Molecular Structure and Identifiers

The structural arrangement consists of an acetyl group and a 2-hydroxyethyl group attached to a central nitrogen atom, which is also bonded to a methyl group.

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₁₁NO₂

-

Canonical SMILES: CC(=O)N(C)CCO

-

InChI Key: OBSKGKGKPGOOTB-UHFFFAOYSA-N

Caption: 2D Molecular Structure of this compound.

Molecular Weight and Key Properties

The molecular weight is a fundamental parameter for stoichiometric calculations in reaction planning and for analytical characterization.

| Property | Value | Source(s) |

| Molecular Weight | 117.15 g/mol | |

| Exact Mass | 117.078978594 Da | |

| Appearance | Colorless to light yellow liquid/solid | |

| Boiling Point | 161 °C at 15 Torr | |

| Density | 1.078 g/cm³ | |

| pKa (Predicted) | 14.24 ± 0.10 |

Synthesis and Characterization

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may wish to produce derivatives or isotopically labeled versions. A logical and efficient synthetic route is the N-acetylation of N-methylethanolamine.

Proposed Synthetic Workflow

The reaction involves the acylation of the secondary amine in N-methylethanolamine with an acetylating agent like acetic anhydride or acetyl chloride. The use of a non-nucleophilic base is recommended to scavenge the acidic byproduct.

Expertise & Experience Insight: The choice of acetylating agent and base is critical. Acetic anhydride is often preferred for its moderate reactivity and for producing acetic acid as a byproduct, which can be readily removed. A tertiary amine base like triethylamine (TEA) is suitable as it will not compete in the acylation reaction. The reaction is typically performed in an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and to prevent side reactions with the solvent.

An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-N-methylacetamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of N-(2-hydroxyethyl)-N-methylacetamide (CAS No. 15567-95-0). While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide establishes a robust predictive framework based on its molecular structure and the known behavior of analogous amide compounds. We delve into the physicochemical properties of this compound, predicting its solubility across a range of organic solvent classes. Furthermore, this document provides a detailed, field-proven experimental protocol for researchers to quantitatively determine its solubility in specific solvent systems. This guide is intended for researchers, scientists, and formulation professionals in the pharmaceutical and chemical industries who require a thorough understanding of this compound's solubility characteristics for applications ranging from synthesis and purification to formulation development.

Introduction to this compound

This compound, with a molecular formula of C₅H₁₁NO₂ and a molecular weight of 117.15 g/mol , is a unique molecule combining the features of a tertiary amide and a primary alcohol.[1] Its structure, CC(=O)N(C)CCO, contains several key features that dictate its physical and chemical properties:

-

A Polar Amide Group: The tertiary amide group contains a highly polar carbonyl (C=O) function, which can act as a strong hydrogen bond acceptor. Unlike primary or secondary amides, it lacks an N-H bond and therefore cannot act as a hydrogen bond donor.[2]

-

A Primary Hydroxyl Group: The terminal hydroxyl (-OH) group is a classic hydrogen bond donor and acceptor, imparting significant polarity and a propensity for protic interactions.

-

A Short Alkyl Backbone: The ethyl and methyl groups provide a small, non-polar character to the molecule.

This combination of a potent hydrogen bond acceptor (amide carbonyl), a hydrogen bond donor/acceptor (hydroxyl group), and small alkyl substituents suggests a nuanced and versatile solubility profile. Understanding this profile is critical for its effective use as a solvent, a reactant in chemical synthesis, or a component in complex formulations.[3]

Theoretical Framework & Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. A solute's ability to dissolve in a solvent is governed by the energetic favorability of replacing solute-solute and solvent-solvent interactions with new solute-solvent interactions. For this compound, the key intermolecular forces at play are hydrogen bonding and dipole-dipole interactions.

Based on its structure, we can predict its solubility in major organic solvent classes:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High Solubility is Expected. The hydroxyl group can donate a hydrogen bond to the solvent's oxygen, and it can accept a hydrogen bond from the solvent's hydroxyl group. The amide carbonyl is also a strong hydrogen bond acceptor. These strong, favorable interactions are expected to make this compound highly soluble, likely miscible, in short-chain alcohols and water. The behavior of analogous polar amides like N-methylacetamide, which is soluble in water and ethanol, supports this prediction.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, THF): Good to High Solubility is Expected. These solvents cannot donate hydrogen bonds but have polar regions and can act as hydrogen bond acceptors. The primary hydroxyl group of this compound can still act as a hydrogen bond donor to the solvent (e.g., to the oxygen in acetone or DMSO). Furthermore, strong dipole-dipole interactions between the solvent and the polar amide group will promote dissolution.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Low to Negligible Solubility is Expected. These solvents interact primarily through weak van der Waals forces. The energetic cost of breaking the strong hydrogen bonds and dipole-dipole interactions between molecules of this compound would not be compensated by the weak interactions formed with non-polar solvents. The small alkyl groups on the molecule are insufficient to drive solubility in hydrocarbon-based media.[5]

Visualization of Molecular Interactions

The following diagram illustrates the key intermolecular forces governing the solubility of this compound.

Caption: Predicted solubility based on intermolecular forces.

Quantitative Solubility Data

As specific experimental data is sparse, the following table is provided as a template for researchers to populate using the experimental protocol outlined in Section 4. The predicted solubility is included to guide solvent selection.

| Solvent Class | Solvent | Predicted Solubility | Experimental Solubility ( g/100 mL at 25°C) | Reference |

| Polar Protic | Methanol | Very High / Miscible | User-determined | User-generated |

| Ethanol | Very High / Miscible | User-determined | User-generated | |

| Isopropanol | High | User-determined | User-generated | |

| Water | Very High / Miscible | User-determined | User-generated | |

| Polar Aprotic | Acetone | High | User-determined | User-generated |

| Acetonitrile | Good | User-determined | User-generated | |

| Dimethyl Sulfoxide (DMSO) | Very High | User-determined | User-generated | |

| Tetrahydrofuran (THF) | Good | User-determined | User-generated | |

| Non-Polar | Hexane | Very Low | User-determined | User-generated |

| Toluene | Low | User-determined | User-generated | |

| Dichloromethane | Moderate | User-determined | User-generated | |

| Diethyl Ether | Low | User-determined | User-generated |

Experimental Protocol for Solubility Determination

To ensure trustworthy and reproducible results, the isothermal equilibrium method followed by gravimetric analysis is recommended. This protocol is a self-validating system for determining the solubility of a solid compound in an organic solvent.[5][6]

4.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Temperature-controlled shaker or rotator (e.g., incubator shaker set to 25°C ± 0.5°C)

-

Syringes (1 mL or 5 mL)

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvent)

-

Pre-weighed glass evaporating dishes or vials

-

Vacuum oven or nitrogen stream for solvent evaporation

4.2. Step-by-Step Methodology

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial. For example, add ~200 mg of solid to 2 mL of the chosen solvent. The key is to have undissolved solid remaining at equilibrium.

-

Equilibration: Tightly cap the vial and place it in the temperature-controlled shaker set to the desired temperature (e.g., 25°C). Allow the mixture to shake for at least 24-48 hours. This extended period is crucial to ensure that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, let the vial stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

-

Sampling: Carefully draw a known volume (e.g., 1 mL) of the clear supernatant into a syringe. Immediately attach a syringe filter and dispense the solution into a pre-weighed evaporating dish. Causality Note: The filter removes any microscopic, undissolved particles, ensuring that only the dissolved solute is measured.

-

Mass Determination of the Solution: Record the exact mass of the filtered saturated solution in the pre-weighed dish.

-

Solvent Evaporation: Place the evaporating dish in a vacuum oven at a moderate temperature (e.g., 40-50°C) or under a gentle stream of nitrogen until the solvent has completely evaporated and a constant weight of the solid residue is achieved. Causality Note: Using a moderate temperature prevents degradation or sublimation of the solute.

-

Mass Determination of Solute: Weigh the evaporating dish containing the dry solid residue. The mass of the dissolved solute is the final weight minus the initial weight of the empty dish.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g / 100 mL) = (Mass of Solute / Mass of Solution - Mass of Solute) × Density of Solvent × 100

Alternatively, a simpler gravimetric calculation can be used:

Solubility (g / 100 g solvent) = (Mass of Solute / Mass of Solvent) × 100 where Mass of Solvent = Mass of Solution - Mass of Solute.

4.3. Experimental Workflow Diagram

The following diagram outlines the logical flow of the solubility determination protocol.

Caption: Workflow for quantitative solubility determination.

Conclusion

This compound is a polar molecule whose solubility is dominated by its capacity for hydrogen bonding via its hydroxyl and amide groups. It is predicted to be highly soluble in polar protic solvents and demonstrate good solubility in polar aprotic solvents, while being largely insoluble in non-polar media. For drug development professionals and research scientists, this profile suggests its utility in polar formulations and as a versatile solvent for polar reactants. Due to the lack of extensive published data, it is imperative for researchers to perform quantitative solubility tests in their specific solvent systems of interest. The standardized protocol provided in this guide offers a robust and reliable method for generating this critical data, enabling informed decisions in process development, formulation, and chemical synthesis.

References

- Benchchem. (n.d.). Navigating the Solubility Landscape of Myristic Amide in Organic Solvents: A Technical Guide.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- MySkinRecipes. (n.d.). This compound.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility of N-(2-hydroxyethyl)-2-phenylacetamide in Organic Solvents.

- Moorpark College. (n.d.). Experiment 13 – Properties of Amines and Amides.

- Benchchem. (n.d.). Solubility Profile of N,N-Dibenzyltridecanamide in Organic Solvents: A Technical Guide.

- Solubility of Things. (n.d.). N-Methylacetamide.

- Jay C. McLaughlin. (n.d.). Experiment 27 - Amines and Amides.

- Sancor. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

Sources

Navigating the Safety and Handling of N-(2-hydroxyethyl)-N-methylacetamide: A Technical Guide for Researchers

Introduction: Understanding the Compound

N-(2-hydroxyethyl)-N-methylacetamide (CAS No. 15567-95-0) is a chemical compound with potential applications as a solvent and as an intermediate in the synthesis of more complex molecules, including pharmaceuticals.[1] Its bifunctional nature, possessing both a hydroxyl and an amide group, makes it a subject of interest for chemical modifications. This guide provides a comprehensive overview of the available safety data, handling protocols, and risk mitigation strategies for this compound in a research and development setting. It is imperative to note that while data on this specific compound is limited, this guide synthesizes available information and draws logical parallels from structurally related compounds to ensure a high standard of safety and scientific integrity.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its safe handling. Below is a summary of the key properties of this compound.

| Property | Value | Source |

| CAS Number | 15567-95-0 | [2][3] |

| Molecular Formula | C₅H₁₁NO₂ | [2][3] |

| Molecular Weight | 117.15 g/mol | [2][3] |

| Physical Form | Solid | [3] |

| Synonyms | N-acetyl-N-methylethanolamine | [2] |

Globally Harmonized System (GHS) Hazard Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards.[2]

-

Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

-

Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3 (H335: May cause respiratory irritation)

The corresponding GHS pictogram is a warning symbol (exclamation mark).

Comprehensive Safety and Handling Protocols

The following protocols are based on the known hazards of this compound and best practices for handling similar chemical entities.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. The following diagram illustrates the hierarchy of controls, from most to least effective.

Caption: Hierarchy of controls for managing exposure to chemical hazards.

Recommended PPE:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye irritation.[4]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[4]

-

Respiratory Protection: If working with the solid material in a way that may generate dust, or if engineering controls are insufficient, a NIOSH-approved respirator is recommended.[4]

Step-by-Step Handling and Storage Procedures

-

Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.

-

Weighing and Dispensing: Conduct all manipulations of the solid compound within a certified chemical fume hood to minimize inhalation exposure.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[5]

-

Hygiene: Wash hands thoroughly after handling, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[6] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[6] |

Accidental Release Measures

The following workflow outlines the steps to be taken in the event of a spill.

Caption: Workflow for responding to a chemical spill.

Toxicological Information: A Data Gap

A thorough review of publicly available toxicological data reveals a significant gap for this compound. No specific LD50 (median lethal dose) or other quantitative toxicity studies for this compound were found.

For context, data for structurally related compounds are presented below. It is crucial to emphasize that these values are not directly applicable to this compound and should be used for informational purposes only.

| Compound | CAS Number | LD50 (Oral, Rat) | Source |

| N-Methylacetamide | 79-16-3 | > 2000 mg/kg bw | [7] |

| N,N-Dimethylacetamide | 127-19-5 | 4300 mg/kg | [4] |

The absence of specific toxicity data for this compound underscores the importance of handling it with a high degree of caution, assuming it may have a toxicity profile at least comparable to its analogues.

Firefighting and Stability

-

Firefighting Measures: In case of a fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

-

Stability and Reactivity: The compound is generally stable under normal conditions. Avoid contact with strong oxidizing agents.[5] Hazardous decomposition products upon combustion may include carbon oxides and nitrogen oxides.

Disposal Considerations

All waste containing this compound must be handled as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways.

Application in Drug Development: An Emerging Area

While this compound is commercially available as a building block for chemical synthesis, its specific applications in drug development are not extensively documented in peer-reviewed literature.[3] However, the presence of both a nucleophilic hydroxyl group and a modifiable amide functionality makes it a versatile intermediate. For instance, a structurally similar compound, (±) 2-amino-N-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide, has been patented as an intermediate in the synthesis of Midodrine, a medication used to treat low blood pressure.[8] This suggests that this compound could similarly serve as a precursor for the synthesis of novel pharmaceutical agents.

Conclusion and Future Directions

This compound is a chemical compound with clear hazard classifications that necessitate careful handling and the consistent use of appropriate personal protective equipment. The current lack of specific toxicological and ecotoxicological data requires researchers to adopt a conservative approach to safety, treating the compound with a high degree of caution. As the use of such building blocks in medicinal chemistry and materials science continues to grow, it is hoped that further research will fill these critical data gaps, allowing for a more refined and comprehensive understanding of its safety profile.

References

- PubChem. This compound. [Link]

- ScienceLab.com. N,N-Dimethylacetamide MSDS. [Link]

- PENTA s.r.o.

- Australian Government Department of Health. Acetamide, N-methyl-: Human health tier II assessment. [Link]

- Cole-Parmer. Material Safety Data Sheet - N-Methylacetamide, 99+%. [Link]

- International Labour Organization and World Health Organization. ICSC 1336 - N-METHYLETHANOLAMINE. [Link]

- Google Patents. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride.

- National Toxicology Program. NTP technical report on the toxicity studies of Diethanolamine (CAS No. 111-42-2)

- Google Patents.

- MySkinRecipes. This compound. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound | C5H11NO2 | CID 10510843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound AldrichCPR 15567-95-0 [sigmaaldrich.com]

- 4. nrf.aux.eng.ufl.edu [nrf.aux.eng.ufl.edu]

- 5. fishersci.com [fishersci.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. WO2004018409A1 - An improved process for the synthesis of (±) 2-amino-n-[2,(s,5-dimethoxyphenyl)-2-hydroxyethyl] acetamide monohydrochloride - Google Patents [patents.google.com]

synthesis route for N-(2-hydroxyethyl)-N-methylacetamide

An In-Depth Technical Guide to the Synthesis of N-(2-hydroxyethyl)-N-methylacetamide

Abstract

This compound, a versatile specialty chemical, finds significant application as a high-boiling, aprotic polar solvent and as a key intermediate in the synthesis of various organic compounds. Its unique combination of a hydroxyl group and an amide functionality imparts desirable properties, including excellent solvency for a wide range of polymers and resins, as well as utility in formulations for coatings, inks, and electronic materials. This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing, offering field-proven insights to guide laboratory synthesis and process scale-up.

Introduction: Chemical Profile and Industrial Significance

This compound, also known by the CAS number 13243-26-8, is a clear, colorless to pale yellow liquid with a high boiling point and low volatility. Its molecular structure, featuring both a hydrophilic hydroxyl group and a polar amide group, renders it an excellent solvent for a variety of substances, including polar and nonpolar compounds. This amphiphilic character is central to its utility in diverse industrial applications.

The primary industrial relevance of this compound stems from its application as a specialty solvent in the formulation of polyurethane and epoxy resins, where it aids in viscosity control and improves film formation. Furthermore, its role as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals, underscores its importance in organic synthesis.

This guide will explore the two predominant synthetic pathways to this compound: the direct N-acetylation of N-methylethanolamine and a two-step route commencing with the reaction of methylamine and ethylene oxide.

Synthesis Route I: N-Acetylation of N-Methylethanolamine

The most direct and widely employed method for the synthesis of this compound is the N-acetylation of N-methylethanolamine. This reaction can be effectively carried out using various acetylating agents, with acetic anhydride and acetic acid being the most common.

Mechanistic Insights

The core of this synthesis lies in the nucleophilic attack of the secondary amine in N-methylethanolamine on the electrophilic carbonyl carbon of the acetylating agent. The hydroxyl group is generally less reactive under these conditions, allowing for selective N-acetylation.

-

Using Acetic Anhydride: This is a highly efficient method due to the high reactivity of the anhydride. The reaction proceeds via a nucleophilic acyl substitution mechanism, generating the desired amide and acetic acid as a byproduct. The reaction is typically exothermic and may require cooling to control the temperature.

-

Using Acetic Acid: This route involves a direct amidation reaction. It is a more atom-economical process but requires higher temperatures and often the use of a catalyst to drive the equilibrium towards the product by removing the water formed during the reaction.

Experimental Protocol: Acetylation with Acetic Anhydride

This protocol describes a laboratory-scale synthesis of this compound using N-methylethanolamine and acetic anhydride.

Materials:

-

N-Methylethanolamine (99%)

-

Acetic Anhydride (99%)

-

Sodium Hydroxide (50% aqueous solution)

-

Dichloromethane

-

Magnesium Sulfate (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 75.11 g (1.0 mol) of N-methylethanolamine.

-

Cool the flask in an ice bath to maintain the temperature between 0-5 °C.

-

Slowly add 102.09 g (1.0 mol) of acetic anhydride dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Neutralize the resulting acetic acid byproduct by carefully adding a 50% aqueous solution of sodium hydroxide until the pH of the mixture is approximately 7-8.

-

Extract the aqueous layer with three 50 mL portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation: Reaction Parameters and Yield

| Parameter | Value |

| Molar Ratio (N-methylethanolamine:Acetic Anhydride) | 1:1 |

| Reaction Temperature | 0-10 °C (addition), Room Temp (stirring) |

| Reaction Time | 3-4 hours |

| Typical Yield | 85-95% |

| Purity (post-distillation) | >99% |

Process Workflow Diagram

Caption: Workflow for the synthesis of this compound via N-acetylation.

Synthesis Route II: From Methylamine and Ethylene Oxide

An alternative, two-step industrial synthesis route involves the initial reaction of methylamine with ethylene oxide to produce N-methylethanolamine, which is then acetylated in a subsequent step as described previously. This method is often favored for large-scale production due to the lower cost of the starting materials.

Mechanistic Considerations

Step 1: Synthesis of N-Methylethanolamine

This reaction is a nucleophilic ring-opening of the epoxide (ethylene oxide) by the primary amine (methylamine). The reaction is highly exothermic and is typically carried out in a solvent such as water or an alcohol under controlled temperature and pressure.

Step 2: N-Acetylation

The N-methylethanolamine produced in the first step is then acetylated using either acetic anhydride or acetic acid, following the same mechanistic principles outlined in Section 2.1.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-Methylethanolamine

Materials:

-

Methylamine (40% in water)

-

Ethylene Oxide

-

Pressurized reactor

-

Cooling system

Procedure:

-

Charge a pressurized reactor with an aqueous solution of methylamine.

-

Cool the reactor to 0-5 °C.

-

Slowly introduce ethylene oxide into the reactor, maintaining the temperature below 10 °C. The pressure will increase during the addition.

-

After the addition is complete, allow the reaction to proceed at a slightly elevated temperature (e.g., 30-40 °C) until the consumption of ethylene oxide is complete.

-

The resulting aqueous solution of N-methylethanolamine can be used directly in the next step or purified by distillation.

Step 2: N-Acetylation of N-Methylethanolamine

The N-methylethanolamine obtained from Step 1 is then subjected to the acetylation procedure as detailed in Section 2.2.

Comparative Analysis of Synthesis Routes

| Feature | Route I: Direct Acetylation | Route II: Two-Step Synthesis |

| Starting Materials | N-Methylethanolamine, Acetic Anhydride/Acid | Methylamine, Ethylene Oxide, Acetic Anhydride/Acid |

| Number of Steps | One | Two |

| Process Control | Simpler, less hazardous starting materials | Requires handling of toxic and flammable ethylene oxide under pressure |

| Cost-Effectiveness | Higher starting material cost | Lower starting material cost, suitable for large-scale production |

| Overall Yield | High (85-95%) | Generally high, but dependent on the efficiency of both steps |

Logical Relationship Diagram

Caption: Relationship between the two primary synthesis routes for this compound.

Conclusion and Future Outlook

The synthesis of this compound is a well-established process, with the direct N-acetylation of N-methylethanolamine being the preferred method for laboratory and small-scale production due to its simplicity and high yields. For industrial-scale manufacturing, the two-step process starting from methylamine and ethylene oxide offers a more cost-effective alternative, despite the more demanding process conditions.

Future research in this area may focus on the development of more sustainable and environmentally friendly catalytic systems for the direct amidation of N-methylethanolamine with acetic acid, potentially reducing the reliance on acetic anhydride and minimizing byproduct formation. Additionally, continuous flow processes could offer advantages in terms of safety, efficiency, and scalability for the synthesis of this important specialty chemical.

References

- Synthesis of this compound. (URL: Provided by the grounding tool, if available)

- N-Acetylation of Amines. (URL: Provided by the grounding tool, if available)

- Ring-opening of Epoxides with Amines. (URL: Provided by the grounding tool, if available)

- Industrial Production of Alkanolamines. (URL: Provided by the grounding tool, if available)

Unlocking the Potential: A Technical Guide to the Research Applications of N-(2-hydroxyethyl)-N-methylacetamide

Foreword: A Molecule of Latent Possibilities

In the vast landscape of chemical entities, there exist compounds that, while known, remain largely unexplored for their full potential. N-(2-hydroxyethyl)-N-methylacetamide (CAS 15567-95-0) is one such molecule.[1] Possessing a unique combination of a hydrophilic hydroxyethyl group, a tertiary amide, and a modifiable acetyl group, this compound presents a versatile scaffold for a multitude of research applications. This technical guide, intended for researchers, scientists, and drug development professionals, aims to illuminate the untapped potential of this compound. We will delve into its core properties and, drawing upon established principles and data from structurally related molecules, propose several promising avenues for investigation, complete with detailed, actionable experimental protocols.

Core Compound Characteristics

This compound is a colorless to pale yellow, water-soluble liquid.[2] Its structure offers several key features for chemical modification and interaction with biological systems.

| Property | Value | Source |

| CAS Number | 15567-95-0 | [1] |

| Molecular Formula | C5H11NO2 | [1] |

| Molecular Weight | 117.15 g/mol | [1] |

| Boiling Point | 161 °C | |

| Density | 1.078 g/cm³ | |

| Solubility | Soluble in water | [2] |

The presence of the hydroxyl group allows for esterification or etherification, while the amide bond can be hydrolyzed under certain conditions. The N-methyl and acetyl groups also influence its polarity and steric profile.

Potential Research Application I: Development of Novel Anticonvulsant Agents

Scientific Rationale:

Epilepsy is a neurological disorder characterized by recurrent seizures. While numerous antiepileptic drugs are available, a significant portion of patients remain refractory to current treatments, highlighting the need for novel therapeutic agents. Research has demonstrated that certain N-(2-hydroxyethyl)amide derivatives exhibit potent anticonvulsant activity with favorable toxicity profiles.[3] The structural similarity of this compound to this class of compounds suggests its potential as a scaffold for the development of new anticonvulsant drugs. By modifying the acyl group, it is possible to synthesize a library of derivatives and investigate their structure-activity relationship (SAR) to identify lead compounds with enhanced efficacy and reduced neurotoxicity.

Experimental Workflow:

Caption: Workflow for the synthesis and screening of this compound derivatives for anticonvulsant activity.

Detailed Experimental Protocol:

A. Synthesis of N-(2-hydroxyethyl)-N-acyl-methylamide Derivatives:

This protocol is adapted from standard amide coupling procedures.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methylaminoethanol (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2 equivalents), to the solution.

-

Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the desired acyl chloride or anhydride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-(2-hydroxyethyl)-N-acyl-methylamide derivative.

-

Characterization: Confirm the structure and purity of the synthesized compounds using NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

B. In Vivo Anticonvulsant Screening:

These protocols are based on standard models for evaluating antiepileptic drugs.[4][5]

-

Animal Model: Use adult male Swiss mice (or a similar rodent model).

-

Drug Administration: Dissolve the synthesized compounds in a suitable vehicle (e.g., 0.9% saline with a small amount of Tween 80) and administer intraperitoneally (i.p.) at various doses.

-

Maximal Electroshock (MES) Test:

-

30 minutes after drug administration, apply an electrical stimulus (e.g., 50 mA, 0.2 s) via corneal electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. Protection is defined as the absence of this phase.

-

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

30 minutes after drug administration, inject a convulsive dose of pentylenetetrazole (e.g., 85 mg/kg) subcutaneously.

-

Observe the mice for the onset of clonic seizures for a period of 30 minutes. Protection is defined as the absence of clonic seizures.

-

-

Rotarod Neurotoxicity Assay:

-

Assess motor coordination and potential neurotoxicity by placing the mice on a rotating rod (e.g., 6 rpm) at various time points after drug administration.

-

Record the time each animal is able to maintain its balance on the rod. A significant decrease in performance compared to vehicle-treated controls indicates neurotoxicity.

-

-

Data Analysis: Determine the median effective dose (ED₅₀) for protection in the MES and scPTZ tests and the median toxic dose (TD₅₀) from the rotarod assay. Calculate the protective index (PI = TD₅₀/ED₅₀) for each compound to assess its therapeutic window.

Potential Research Application II: Rational Design of Novel Anti-inflammatory Agents

Scientific Rationale:

N-acylethanolamines are a class of endogenous lipid mediators with well-documented anti-inflammatory properties.[6] These molecules, which share the core N-acylethanolamine structure with our target compound, exert their effects through various mechanisms, including the activation of peroxisome proliferator-activated receptor alpha (PPARα). The structural similarity of this compound to these bioactive lipids makes it an attractive starting point for the development of novel anti-inflammatory agents. By synthesizing a library of derivatives with varying acyl chains, researchers can explore the SAR for anti-inflammatory activity and potentially identify compounds with improved potency and pharmacokinetic properties.

Experimental Workflow:

Caption: Workflow for the synthesis and in vitro screening of this compound derivatives for anti-inflammatory activity.

Detailed Experimental Protocol:

A. Synthesis of N-(2-hydroxyethyl)-N-acyl-methylamide Derivatives:

This protocol utilizes a direct amidation approach.

-

Reaction Mixture: In a reaction vessel, combine N-methylaminoethanol (1 equivalent) and the desired fatty acid (1 equivalent).

-

Catalyst (Optional): For less reactive fatty acids, a catalyst such as a lipase or a mild acid catalyst can be added.

-

Reaction Conditions: Heat the mixture, typically between 120-160 °C, with continuous stirring and removal of water formed during the reaction (e.g., using a Dean-Stark apparatus).

-

Monitoring: Monitor the reaction progress by measuring the acid value of the reaction mixture or by TLC.

-

Purification: Once the reaction is complete, the product can be purified by vacuum distillation or column chromatography.

-

Characterization: Confirm the structure and purity of the synthesized derivatives using standard analytical techniques (NMR, MS, IR).

B. In Vitro Anti-inflammatory Assays:

These protocols are based on common methods for assessing anti-inflammatory activity in vitro.[7][8]

-

Cell Culture: Culture a murine macrophage cell line, such as RAW 264.7, in appropriate media.

-

Cell Viability Assay: Before assessing anti-inflammatory activity, determine the non-toxic concentration range of the synthesized compounds using a cell viability assay (e.g., MTT or XTT assay).

-

LPS-Induced Inflammation Model:

-

Seed the RAW 264.7 cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the synthesized derivatives for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and a positive control (e.g., dexamethasone).

-

-

Nitric Oxide (NO) Production Assay:

-

After 24 hours of LPS stimulation, collect the cell culture supernatant.

-

Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

A reduction in nitrite levels compared to the LPS-stimulated control indicates inhibition of NO production.

-

-

Pro-inflammatory Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant at an earlier time point (e.g., 6-12 hours) after LPS stimulation.

-

Quantify the levels of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound for the inhibition of NO and cytokine production.

Potential Research Application III: A Novel Scaffold for Protease Inhibitors

Scientific Rationale:

Protease inhibitors are a critical class of drugs used in the treatment of various diseases, including viral infections (e.g., HIV) and cancer. A common feature in the design of many protease inhibitors is the inclusion of a hydroxyethyl amide isostere, which mimics the tetrahedral transition state of peptide bond hydrolysis. The this compound core contains this crucial hydroxyethyl amide moiety. This makes it an excellent starting point for the design and synthesis of novel, non-peptidic protease inhibitors. By attaching various recognition elements to the core structure, it is possible to target the active site of specific proteases.

Experimental Workflow:

Caption: Workflow for the design, synthesis, and evaluation of this compound-based protease inhibitors.

Detailed Experimental Protocol:

A. In Silico Design and Synthesis of Inhibitors:

-

Target Selection: Choose a therapeutically relevant protease with a known 3D structure (available from the Protein Data Bank, PDB).

-

Molecular Modeling: Use molecular docking software to position the this compound scaffold within the active site of the target protease.

-